molecular formula C22H18BrN3O2S2 B2721504 N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111265-56-5

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2721504
CAS No.: 1111265-56-5
M. Wt: 500.43
InChI Key: AUYBAUPNIVPBOJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule with a molecular formula of C22H18BrN3O2S2 and a molecular weight of 500.43 g/mol . This acetamide derivative is built on a complex thieno[3,2-d]pyrimidinone core, a scaffold known to be of significant interest in medicinal and organic chemistry . The structure integrates multiple pharmacologically relevant features, including a 3-bromophenyl group and a 4-methylphenyl substituent on the heterocyclic system, making it a valuable intermediate for chemical synthesis and drug discovery programs . Compounds within this chemical class are frequently explored as key building blocks for the development of more complex molecules and have been investigated for various scientific applications, including potential use as enzyme inhibitors or receptor modulators . As a specialized research chemical, it serves as a crucial tool for biologists and chemists in probing biological pathways and structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S2/c1-13-6-8-14(9-7-13)17-11-29-20-19(17)25-22(26(2)21(20)28)30-12-18(27)24-16-5-3-4-15(23)10-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYBAUPNIVPBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds and suitable catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(3-chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-iodophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide: Similar structure but with an iodine atom instead of bromine.

The presence of the bromine atom in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Biological Activity

N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The compound features a complex structure characterized by:

  • Thienopyrimidine Core : A fused thiophene and pyrimidine ring system.
  • Substituents : An acetamide group and a bromophenyl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives from the thienopyrimidine class have shown significant activity against various cancer cell lines:

  • Inhibition of Kinases : Compounds such as 4c exhibited IC50 values of 0.075 μM against VEGFR-2 and 4.60 μM against AKT, indicating strong kinase inhibitory activity. These compounds also induced apoptosis in liver cell carcinoma through caspase activation and cell cycle arrest at the S phase .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with certain derivatives led to significant cell cycle arrest and apoptosis in cancer cells, suggesting a robust mechanism for anticancer activity .

Antimicrobial Activity

Compounds within the thienopyrimidine family have also demonstrated promising antimicrobial properties:

  • Broad Spectrum Activity : In vitro studies have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds indicate effective concentrations for inhibiting microbial growth, which is crucial for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureNotable Characteristics
N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideStructureSimilar thienopyrimidine core; different substituent on phenyl ring
N-(3-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideStructureContains a fluorine atom; enhanced stability and biological activity
Thienopyrimidine derivativesVariousBroad range of biological activities depending on substituents

The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential modulation of receptor pathways may lead to altered cellular responses.

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